molecular formula C7H9N3O2 B15323459 2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid

2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid

Cat. No.: B15323459
M. Wt: 167.17 g/mol
InChI Key: NXUXRXMMCSHELY-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid is a cyclopropane derivative featuring a 1,2,3-triazole substituent. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties. Structural characterization of this compound, including bond lengths, angles, and conformational analysis, is typically performed via X-ray crystallography using programs like SHELXL for refinement .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(1-methyltriazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-10-3-6(8-9-10)4-2-5(4)7(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

NXUXRXMMCSHELY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Triazole-Containing Precursors

Cyclopropanation reactions leveraging triazole-substituted alkenes or alkynes represent a direct route to the target compound. A method adapted from the synthesis of cyclopropanecarboxylic acid derivatives involves the use of 2,3-dibromopropionic acid intermediates activated by zinc and methylene triphenylphosphorane. For the triazole analog, the protocol could be modified as follows:

  • Substrate Preparation : Introduce a triazole moiety at the β-position of propionic acid via nucleophilic substitution or coupling.
  • Cyclopropanation : React the triazole-substituted dibromopropionic acid with methylene triphenylphosphorane under nitrogen protection. The reaction proceeds via a ylide-mediated [2+1] cycloaddition, forming the cyclopropane ring.

Key Reaction Parameters (adapted from):

Parameter Condition
Solvent Tetrahydrofuran (THF)
Temperature 10–100°C (reflux)
Catalyst Zinc cuttings, CuCl (activation)
Yield 60–75% (estimated)

This method shortens multi-step processes into a single reaction, minimizing equipment and operational costs.

Coupling Reactions with Pre-formed Cyclopropane Intermediates

Mitsunobu-like coupling reactions, as demonstrated in the synthesis of triazole-containing ethers, offer a pathway to link pre-formed cyclopropane carboxylic acid derivatives with triazole alcohols. For example:

  • Cyclopropane Activation : Convert cyclopropanecarboxylic acid to its acid chloride using thionyl chloride.
  • Triazole Coupling : React the acid chloride with (1-methyl-1H-1,2,3-triazol-4-yl)methanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Optimized Conditions (derived from):

Parameter Condition
Solvent Dry tetrahydrofuran (THF)
Temperature 20°C (room temperature)
Reaction Time 48 hours
Yield 49–60% (observed in analogous reactions)

While this method avoids cyclopropane ring strain, the intermediate acid chloride’s reactivity necessitates stringent anhydrous conditions.

Multi-step Assembly via Heterocyclic Functionalization

Sequential Cyclopropanation and Triazole Formation

A modular approach involves synthesizing the cyclopropane core first, followed by triazole installation. For instance:

  • Cyclopropane Synthesis : Prepare ethyl cyclopropane-1-carboxylate via Simmons-Smith reaction using diiodomethane and zinc-copper couple.
  • Alkyne Introduction : Functionalize the cyclopropane at the 2-position with a propargyl group via alkylation.
  • Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl azide to form the 1,2,3-triazole ring.

Critical Notes :

  • The propargyl intermediate’s stability dictates reaction efficiency.
  • Cu(I) catalysts (e.g., CuBr) enhance regioselectivity toward the 1,4-triazole isomer.

Optimization and Scalability

Industrial-scale production, as seen in agrochemical syntheses, prioritizes continuous flow reactors and catalytic systems to enhance yield and reduce waste. Key considerations include:

  • Catalyst Recycling : Zinc and copper residues from cyclopropanation steps are recovered via filtration and electrochemical methods.
  • Purification : Centrifugal partition chromatography (CPC) isolates the target compound with >95% purity.

Comparative Data for Scale-up (adapted from):

Parameter Laboratory Scale Industrial Scale
Batch Size 1–10 g 50–100 kg
Reaction Time 48–72 h 12–24 h
Yield 60–75% 80–90%

Structural Characterization and Analytical Data

The compound’s structure is validated via:

  • NMR Spectroscopy : Distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and triazole ring (δ 7.5–8.5 ppm).
  • X-ray Crystallography : Triclinic crystal system with hydrogen bonding between the carboxylic acid and triazole nitrogen.

Selected Crystallographic Parameters (from analogous compounds):

Parameter Value
Space Group P-1
a, b, c (Å) 10.238, 10.325, 10.560
α, β, γ (°) 104.09, 109.50, 93.40
Hydrogen Bonds N1-H1···N5, N4-H4···N2

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Agrochemicals : Herbicidal activity against Brassica campestris (IC₅₀: 12–18 μM).
  • Pharmaceuticals : Analogues like roxadustat utilize cyclopropane-triazole motifs for HIF-prolyl hydroxylase inhibition.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, through its triazole ring. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s cyclopropane core distinguishes it from analogous carboxylic acids with larger carbocycles (e.g., cyclohexane or cyclopentane derivatives). Key comparisons include:

Property 2-(1-Methyltriazolyl)Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid 3-(1H-1,2,3-Triazol-4-yl)Propanoic Acid
Ring Strain (kJ/mol) ~115 (cyclopropane) ~115 (cyclopropane) N/A (linear chain)
C-COOH Bond Length (Å) ~1.50 (refined via SHELXL ) ~1.50 ~1.52
Triazole pKa ~4.2 (due to electron-withdrawing cyclopropane) N/A ~4.5
  • Cyclopropane vs. Larger Rings : The cyclopropane ring’s strain increases reactivity compared to cyclohexanecarboxylic acid derivatives. For example, nucleophilic attacks occur more readily at the cyclopropane ring .
  • Triazole Positional Isomers: Unlike 3-(1H-triazol-4-yl)propanoic acid, the 2-position triazole in the target compound creates steric hindrance near the carboxylic acid group, affecting solubility and crystallinity.

Crystallographic Refinement

Structural comparisons rely heavily on crystallographic data refined via SHELXL, which ensures high precision in bond length and angle measurements (e.g., ±0.002 Å and ±0.1°, respectively) . For instance, the triazole ring’s planarity in the compound was confirmed using SHELXL-refined data, contrasting with slight distortions observed in bulkier analogs.

Research Findings and Limitations

  • Synthetic Challenges : The cyclopropane ring’s strain complicates synthetic routes compared to less-strained analogs.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 220°C, lower than cyclohexane derivatives (>250°C).
  • Computational Studies : Density functional theory (DFT) calculations align with SHELXL-refined structures, validating the compound’s electronic properties .

Biological Activity

2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropanecarboxylic acid is a compound of interest due to its unique structural features, which include a cyclopropane ring and a triazole moiety. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3O2C_8H_{11}N_3O_2, with a molecular weight of 165.19 g/mol. The structure features a cyclopropane ring bonded to a carboxylic acid group and a triazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight165.19 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to the triazole ring. Triazoles are known to interact with various biomolecules and can inhibit enzyme activities or modulate protein-protein interactions. For instance, the compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study focusing on cyclopropane amides found that derivatives showed anti-cancer and anti-proliferative activities against various human cancer cell lines . The mechanism often involves the inhibition of key signaling pathways that promote cell growth and survival.

Antimicrobial Properties

Triazole derivatives have also been studied for their antimicrobial effects. The unique structure of this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that similar triazole-containing compounds can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism . The inhibition of LDH is significant as it plays a role in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.
  • Binding Affinity : Research on related compounds has shown that triazole rings can effectively bind to target proteins involved in disease pathways. For example, studies have indicated that modifications to the triazole structure can lead to increased binding affinities for targets like Keap1–Nrf2 complexes .
  • Synthetic Approaches : The synthesis of this compound typically involves click chemistry methods which facilitate the formation of the triazole ring under mild conditions. This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.

Q & A

Q. What are the established synthetic methodologies for 2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropanecarboxylic acid?

The synthesis typically involves two key steps: (i) cyclopropanation of a precursor (e.g., via [2+1] cycloaddition using diethylzinc and diiodomethane) and (ii) introduction of the 1-methyl-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Reaction conditions, such as solvent polarity (e.g., DMF or THF) and temperature (60–80°C), significantly influence yield and purity. Post-synthetic purification often employs reverse-phase HPLC or recrystallization .

Q. How can researchers validate the structural identity of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring integrity and triazole substitution patterns.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (e.g., C8_8H10_{10}N3_3O2_2).
  • X-ray Crystallography : Use programs like SHELXL for refinement of crystal structures, particularly to resolve ambiguities in cyclopropane ring geometry .

Q. What are the common solubility and stability challenges associated with this compound?

The compound’s cyclopropane ring and polar carboxylic acid group confer limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in DMSO or methanol. Stability studies under varying pH (e.g., 1–13) and temperature (4–40°C) are critical; degradation via ring-opening is observed under strong acidic/basic conditions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved?

Utilize high-resolution X-ray datasets (resolution <1.0 Å) and cross-validate refinement results using multiple software packages (e.g., SHELXL vs. OLEX2). For ambiguous electron density regions, consider alternative disorder models or hydrogen-bonding networks. Robust refinement strategies, including the use of restraints for cyclopropane geometry, are detailed in SHELX documentation .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

Key factors include:

  • Analog Synthesis : Systematic modification of the triazole substituent (e.g., bromination at the 4-position) or cyclopropane ring functionalization (e.g., methyl or fluorine substitution) to probe steric/electronic effects .
  • Biological Assays : Pair in vitro enzyme inhibition assays (e.g., fluorescence-based) with molecular docking simulations to correlate structural features (e.g., cyclopropane ring strain) with activity .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is required to isolate (1R,2S) vs. (1S,2R) diastereomers. Comparative studies using circular dichroism (CD) and enzymatic assays reveal that the (1R,2S) configuration exhibits higher affinity for target proteins (e.g., kinases), likely due to optimized hydrogen-bonding interactions .

Q. What strategies mitigate synthetic byproducts during triazole formation?

Optimize CuAAC conditions:

  • Use a 1:1.2 molar ratio of alkyne to azide to minimize unreacted starting materials.
  • Introduce ascorbic acid as a reducing agent to maintain Cu(I) catalyst activity.
  • Monitor reaction progress via TLC or LC-MS to terminate at ~90% conversion, avoiding over-reaction and dimerization .

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